molecular formula C22H22N2O3 B4586448 2-(3,4-dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide

Cat. No.: B4586448
M. Wt: 362.4 g/mol
InChI Key: OSOKUYLRLANROE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide is an organic compound with a complex structure, featuring a dimethoxyphenyl group, a phenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Friedel-Crafts acylation reaction to introduce the acetamide group onto the dimethoxyphenyl ring. This is followed by a nucleophilic substitution reaction to attach the phenyl(pyridin-3-yl)methyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its possible therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetamide: Lacks the phenyl(pyridin-3-yl)methyl group, making it less complex.

    N-Phenylacetamide: Does not have the dimethoxyphenyl or pyridinyl groups, resulting in different chemical properties.

    3,4-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-19-11-10-16(13-20(19)27-2)14-21(25)24-22(17-7-4-3-5-8-17)18-9-6-12-23-15-18/h3-13,15,22H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOKUYLRLANROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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